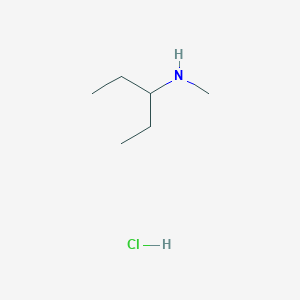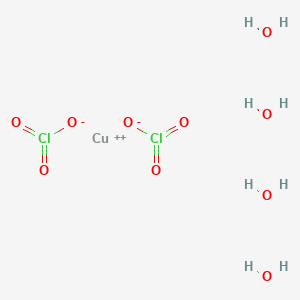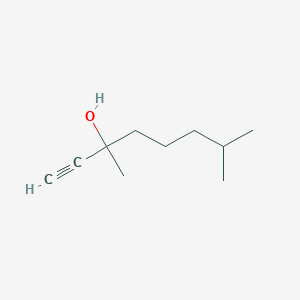
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Übersicht
Beschreibung
“2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole” is a heterocyclic compound . It has a unique chemical structure, making it a promising candidate for various applications.
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions. For instance, one-stage condensation of 6-(arylamino)pyrimidine-2,4(1Н,3Н)-diones with pyrrolidin-2-one can yield potential antiviral compounds . Other methods include the Paal-Knorr pyrrole condensation and the use of catalysts like ZnI2 or Rh2(O2CC3F7)4 .Molecular Structure Analysis
The molecular formula of “2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole” is C9H10N2 . The structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen
1. Sensor Studies
- Application Summary: Polypyrrole, a derivative of pyrrole, has gained attention due to its ease of preparation and many advantages. It has been used for the sensing of butane .
- Methods of Application: Three different polypyrroles were prepared using ferric chloride as an oxidant, including surfactant and natural directing agent. The samples were named PPY-1, PPY-2, and PPY-3 .
- Results: The prepared samples were used for the sensing of butane. PPY-2 shows a high electrical conductivity of 14×10 –3 S cm −1 and gas sensing with a sensitivity value of 42.03 with lesser response and recovery time .
2. Organic and Hybrid Solar Cell Applications
- Application Summary: Dithieno [3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives have occupied an important position in both electron-rich and electron-deficient semiconductors since their first introduction into photovoltaic materials in 2007 .
- Methods of Application: The incorporation of basic DTP units such as N -alkyl DTP, N -acyl DTP and pyrrolo [3,2-d:4,5-d′]bisthiazole (PBTz), and their derivatives into photovoltaic polymers and small-molecules .
- Results: The incorporation of these units largely enhanced the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .
3. Synthesis, Optical Properties and Organic Solar Cells Applications
- Application Summary: Donor – acceptor and donor – donor alternating conjugated polymers based on dithieno [3,2-b:2’,3’-d]pyrrole .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Organic Adsorption on Hydrophilic Hierarchical Structures
- Application Summary: This compound has been used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. This involves preparing micro/nanostructures and chemical modification .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Proteomics Research
- Application Summary: “2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole” is a specialty product used for proteomics research .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Fluorophore Studies
- Application Summary: This compound has been used in the development of BF2-based fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine). These fluorophores are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,9H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKPTFBAXPYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905819 | |
| Record name | 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |
CAS RN |
10087-65-7 | |
| Record name | 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10087-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10087-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)




![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)


![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)


